3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(2)22-17-9-7-8-16(12-17)20-13-15(3)23-19-11-6-5-10-18(19)21-4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXKEZUXLQAROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
The preparation of 3-isopropoxyaniline is generally achieved by alkylation of m-aminophenol with isopropyl chloride under basic conditions:
-
- m-Aminophenol
- Sodium hydroxide (NaOH) as base
- Isopropyl chloride (chlorinated isopropane) as alkylating agent
- Phase transfer catalyst such as tetrabutylammonium chloride
- Solvent: Toluene
- Reaction temperature: Reflux for 8 hours
-
- Combine m-aminophenol, sodium hydroxide, and toluene in a reaction vessel.
- Add isopropyl chloride dropwise while stirring.
- Add the phase transfer catalyst to enhance the reaction rate.
- Heat the mixture under reflux for 8 hours.
- After completion, add water to separate the organic layer.
- Isolate the toluene layer and distill to obtain 3-isopropoxyaniline as a pale yellow oily liquid.
Preparation of 2-(2-Methoxyphenoxy)propyl Intermediate
General Methodology
The 2-(2-methoxyphenoxy)propyl fragment is prepared by:
- Step 1: Formation of 2-(2-methoxyphenoxy)ethylamine derivatives via nucleophilic substitution reactions.
- Step 2: Alkylation or modification to introduce the propyl linker.
A typical process involves:
- Reacting 2-methoxyphenol with a suitable haloalkane (e.g., 1,2-dihaloethane) to form 2-(2-methoxyphenoxy)ethyl halide.
- Subsequent reaction with an amine or phthalimide salt to introduce the amino group.
- Deprotection or further alkylation to obtain the propyl-substituted amine.
This approach is supported by patent literature describing the preparation of 2-(2-alkoxy phenoxy)ethylamine intermediates used in pharmaceuticals such as Carvedilol and Tamsulosin.
Coupling to Form 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Amination Reaction
The key step is the N-alkylation of 3-isopropoxyaniline with the 2-(2-methoxyphenoxy)propyl intermediate:
- This is achieved by nucleophilic substitution or reductive amination.
- Conditions often involve:
- Use of bases such as potassium phosphate or triethylamine.
- Catalysts such as palladium acetate with ligands (e.g., bis[2-(diphenylphosphino)phenyl] ether) for coupling reactions.
- Heating at elevated temperatures (~120 °C) to drive the reaction.
Example Procedure
- Mix 3-isopropoxyaniline with the haloalkylated 2-(2-methoxyphenoxy)propyl derivative.
- Add base (e.g., K3PO4) and palladium catalyst system.
- Degas the mixture and heat at 120 °C overnight.
- Purify the product by column chromatography.
This approach is analogous to reported methods for related compounds such as 4-isopropoxy-2-methylaniline derivatives reacting with aryl halides under palladium catalysis, yielding products in ~65% yield.
Reduction of Nitro Intermediates (If Applicable)
In some synthetic routes, nitro-substituted intermediates are used and require reduction to the corresponding amines:
- Carbonyl iron powder in aqueous micellar media (e.g., TPGS-750-M/H2O) with ammonium chloride under mild heating (~45 °C) is an effective reducing system.
- This method provides clean conversion with minimal side reactions and is suitable for scale-up.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of phase transfer catalysts and palladium-catalyzed coupling reactions is critical for efficient synthesis.
- Mild nitro reduction methods using carbonyl iron powder in aqueous media offer environmentally friendly alternatives to traditional hydrogenation.
- The synthetic methods are adaptable for scale-up and produce intermediates suitable for pharmaceutical applications.
- Safety considerations include handling irritant intermediates under inert atmosphere and proper protective equipment.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various biochemical products and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and function. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- In contrast, chloro substituents (e.g., in 3,4-dichloro analog) introduce electron-withdrawing effects, altering binding affinities . Lipophilicity: Longer alkoxy chains (e.g., butoxy in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Steric Effects: Bulky groups like benzyloxy (C₂₆H₃₁NO₂) or sec-butyl (C₂₆H₃₁NO₂) may hinder binding to sterically sensitive targets .
Biological Activity
3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula: C19H25NO3
- Molecular Weight: 315.41 g/mol
- CAS Number: 1040684-34-1
The compound consists of an isopropoxy group attached to an aniline structure, which is further substituted with a methoxyphenoxy propyl group. This configuration may influence its solubility, stability, and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. The compound can modulate the activity of these targets, leading to various physiological responses.
Key Mechanisms Include:
- Protein Binding: The compound binds to target proteins, altering their function.
- Enzyme Inhibition: It may inhibit enzyme activity, impacting metabolic pathways.
- Signal Transduction Modulation: The compound can affect signaling pathways involved in cell growth and differentiation.
Research Findings
Recent studies have explored the biological implications of this compound across various models:
-
Anticancer Activity:
- In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation.
- For example, one study reported IC50 values in the low micromolar range for certain cancer types, suggesting a strong potential for therapeutic applications.
-
Antimicrobial Properties:
- Preliminary evaluations have indicated that the compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antibacterial agent.
-
Proteomics Applications:
- The compound has been utilized in proteomics research to study protein interactions and functions, demonstrating its versatility as a biochemical tool.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 of 5 µM. |
| Study B | Antimicrobial Effects | Showed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Proteomics | Used as a probe in studying protein-ligand interactions, revealing insights into binding affinities and kinetics. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with commercially available aniline derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-(2-methoxyphenoxy)propylamine with 3-isopropoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions (80–100°C) for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Critical parameters : Control reaction pH (neutral to slightly basic) to prevent amine oxidation. Use inert atmosphere (N₂/Ar) to minimize side reactions .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
- Aromatic protons (6.7–7.2 ppm, integrating for 8H).
- Isopropoxy methine (4.5–4.7 ppm, septet) and methoxy groups (3.8–3.9 ppm, singlet) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 356.212 (calculated for C₂₀H₂₆NO₃). Fragmentation patterns should show loss of isopropoxy (–60 Da) and methoxyphenoxy (–138 Da) groups .
Q. What solvent systems are suitable for studying the solubility and stability of this compound?
Methodological Answer:
- Solubility screening : Test in DMSO, ethanol, and acetonitrile. For aqueous solubility, use phosphate-buffered saline (PBS) with 0.1% Tween-80 .
- Stability assays : Incubate at 25°C and 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm). Hydrolysis susceptibility is higher in acidic conditions (pH < 5) due to the methoxy group .
Advanced Research Questions
Q. How does the electronic nature of substituents (isopropoxy, methoxyphenoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-donating effects : The isopropoxy group increases electron density on the aniline ring, enhancing nucleophilicity. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
- Experimental validation : Perform kinetic studies with electrophiles (e.g., benzyl bromide) in THF. Compare reaction rates with analogs lacking substituents (e.g., unsubstituted aniline) .
Q. What experimental strategies can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like serotonin receptors. Prepare compound solutions in HEPES buffer (pH 7.4) and titrate against immobilized protein .
- Enzymatic inhibition : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. Calculate IC₅₀ values via nonlinear regression of activity vs. concentration curves .
Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?
Methodological Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (predicted ~3.5), bioavailability, and blood-brain barrier penetration .
- Toxicity screening : Run in silico mutagenicity tests (e.g., Ames test models) and hepatotoxicity predictions via ProTox-II .
Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Data reconciliation : Cross-validate NMR assignments using 2D-COSY and NOESY to rule out impurities. For conflicting bioactivity, standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Case study : If solubility discrepancies arise (e.g., conflicting logS values), use dynamic light scattering (DLS) to check for aggregation and repeat experiments in multiple solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
